molecular formula C17H20N2O3 B2623850 N-(4-(3-methoxypiperidin-1-yl)phenyl)furan-2-carboxamide CAS No. 1797345-27-7

N-(4-(3-methoxypiperidin-1-yl)phenyl)furan-2-carboxamide

Cat. No.: B2623850
CAS No.: 1797345-27-7
M. Wt: 300.358
InChI Key: ATDRJHQMLSZENQ-UHFFFAOYSA-N
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Description

N-(4-(3-methoxypiperidin-1-yl)phenyl)furan-2-carboxamide is a chemical compound known for its unique structure and properties. It is used in various scientific research applications due to its potential biological activities and chemical reactivity.

Preparation Methods

The synthesis of N-(4-(3-methoxypiperidin-1-yl)phenyl)furan-2-carboxamide involves multiple steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes the following steps:

    Preparation of 3-methoxypiperidine: This can be achieved through the methylation of piperidine.

    Formation of the phenyl intermediate: The phenyl group is introduced through a substitution reaction.

    Coupling with furan-2-carboxylic acid: The final step involves the coupling of the phenyl intermediate with furan-2-carboxylic acid to form the desired compound.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

N-(4-(3-methoxypiperidin-1-yl)phenyl)furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and furan rings.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4-(3-methoxypiperidin-1-yl)phenyl)furan-2-carboxamide is utilized in several scientific research fields:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(3-methoxypiperidin-1-yl)phenyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N-(4-(3-methoxypiperidin-1-yl)phenyl)furan-2-carboxamide can be compared with other similar compounds, such as:

    N-(4-(3-methoxypiperidin-1-yl)phenyl)furan-3-carboxamide: This compound has a similar structure but differs in the position of the carboxamide group.

    N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: Another compound with a different core structure but similar functional groups.

The uniqueness of this compound lies in its specific combination of the piperidine, phenyl, and furan groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[4-(3-methoxypiperidin-1-yl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-21-15-4-2-10-19(12-15)14-8-6-13(7-9-14)18-17(20)16-5-3-11-22-16/h3,5-9,11,15H,2,4,10,12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATDRJHQMLSZENQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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